molecular formula C14H27NO2 B6629407 [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol

[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol

Cat. No.: B6629407
M. Wt: 241.37 g/mol
InChI Key: ZVKJHZJZELUAOA-UHFFFAOYSA-N
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Description

[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is a complex organic compound characterized by its unique structural features It contains a cyclopentyl ring bonded to a methanol group and an amino group attached to a tetramethyloxolan ring

Properties

IUPAC Name

[2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-13(2)8-12(14(3,4)17-13)15-11-7-5-6-10(11)9-16/h10-12,15-16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKJHZJZELUAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NC2CCCC2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol typically involves multiple steps. One common method starts with the preparation of the tetramethyloxolan ring, which can be synthesized from readily available precursors such as 2,5-dimethylhexane-2,5-diol. This diol undergoes cyclodehydration using acid catalysts like sulfuric acid or zeolites to form 2,2,5,5-tetramethyloxolane .

Next, the amino group is introduced through a nucleophilic substitution reaction. The cyclopentyl ring is then attached via a coupling reaction, often using reagents like cyclopentylmagnesium bromide in the presence of a suitable catalyst. Finally, the methanol group is introduced through a reduction reaction, typically using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and reagents are chosen for their efficiency and cost-effectiveness, ensuring the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different alcohol derivatives using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry

In chemistry, [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, altering their activity. The tetramethyloxolan ring provides steric hindrance, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): Similar in structure but lacks the amino and methanol groups.

    Cyclopentylmethanol: Contains the cyclopentyl and methanol groups but lacks the tetramethyloxolan ring.

    2,5-Dimethylhexane-2,5-diol: A precursor in the synthesis of the tetramethyloxolan ring.

Uniqueness

What sets [2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol apart is its combination of functional groups, which provides unique reactivity and potential applications. The presence of both the tetramethyloxolan ring and the amino group allows for interactions that are not possible with simpler compounds, making it a valuable molecule in various fields of research and industry.

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